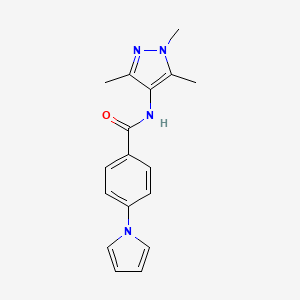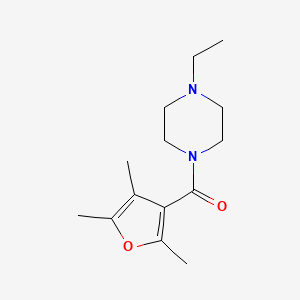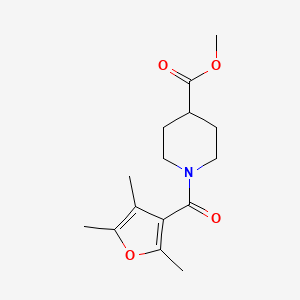
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. The compound also activates the p53 tumor suppressor pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and block the cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is its potential application in cancer research. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, the compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One of the most significant areas of research is the development of new analogs of the compound with improved solubility and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of the compound fully and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields of scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to investigate the potential applications of this compound in other fields of scientific research and to develop new analogs with improved properties.
Métodos De Síntesis
The synthesis of 4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 4-aminobenzamide with 1,3,5-trimethylpyrazole-4-carboxylic acid and pyrrole in the presence of a coupling agent. The resulting product is a white solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Aplicaciones Científicas De Investigación
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression.
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(13(2)20(3)19-12)18-17(22)14-6-8-15(9-7-14)21-10-4-5-11-21/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSHOLLPHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-Chlorophenyl)propanoylamino]terephthalic acid](/img/structure/B7504002.png)

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)

![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)

![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)

![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)
